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Aluminum oxalate monohydrate

Ceramics synthesis Phase transition temperature α-Alumina precursor

Aluminum oxalate monohydrate (CAS 6058-43-1) is a coordination compound with the molecular formula Al₂(C₂O₄)₃·H₂O and a molecular weight of 336.03 g/mol. It belongs to the class of metal oxalate complexes, where oxalate anions act as bidentate ligands coordinating to aluminum centers.

Molecular Formula C6H2Al2O13
Molecular Weight 336.03 g/mol
CAS No. 6058-43-1
Cat. No. B8203409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum oxalate monohydrate
CAS6058-43-1
Molecular FormulaC6H2Al2O13
Molecular Weight336.03 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Al+3].[Al+3]
InChIInChI=1S/3C2H2O4.2Al.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
InChIKeyLKOZOPCPLSFWSW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Oxalate Monohydrate (CAS 6058-43-1): Defined Hydration State and Thermal Decomposition Profile for Precise Synthesis


Aluminum oxalate monohydrate (CAS 6058-43-1) is a coordination compound with the molecular formula Al₂(C₂O₄)₃·H₂O and a molecular weight of 336.03 g/mol . It belongs to the class of metal oxalate complexes, where oxalate anions act as bidentate ligands coordinating to aluminum centers. Unlike the generic 'hydrate' form (CAS 814-87-9) which carries variable water content, this compound is defined by exactly one water of crystallization per formula unit, making it suitable for stoichiometrically sensitive applications in materials science and catalysis [1]. Upon thermal decomposition, it yields aluminum oxide (Al₂O₃) along with carbon dioxide and water as gaseous byproducts.

Why Aluminum Oxalate Monohydrate Cannot Be Replaced by Generic Aluminum Hydroxide or Variable Hydrate Forms in Critical Applications


The in-class substitution of aluminum oxalate monohydrate with common alternatives such as aluminum hydroxide (Al(OH)₃) or poorly defined 'aluminum oxalate hydrate' is problematic due to fundamentally different phase evolution pathways, decomposition temperatures, and stoichiometric reliability. As demonstrated in low-temperature ceramics synthesis and catalysis, the oxalate precursor enables the formation of α-Al₂O₃ at temperatures 200 °C lower than aluminum hydroxide [1], and produces phase-pure AlN under conditions where Al(OH)₃ fails entirely [2]. Furthermore, the monohydrate's fixed water content (5.36 wt% H₂O) ensures consistent mass balance in precursor formulations, whereas the generic hydrate introduces uncontrolled stoichiometric variability that compromises batch reproducibility [3].

Quantitative Comparative Evidence for Aluminum Oxalate Monohydrate Against Closest Competitors


α-Al₂O₃ Formation Temperature Reduced by 200 °C vs. Aluminum Hydroxide

Amorphous aluminum oxalate (AAO), synthesized from aluminum metal and oxalic acid, undergoes phase transformation to α-Al₂O₃ at a peak temperature of 1000 °C [1]. In contrast, commercially available aluminum hydroxide (Al(OH)₃) requires 1200 °C to form the α-Al₂O₃ phase under identical calcination conditions, as determined by XRD analysis [1]. DSC results confirm that AAO undergoes the key phase transformation event at 982 °C, whereas Al(OH)₃ shows no corresponding exothermic transition at this temperature, indicating a fundamentally different crystallization mechanism [1].

Ceramics synthesis Phase transition temperature α-Alumina precursor

Phase-Pure AlN Achieved at 1500 °C; Al(OH)₃ Fails to Produce Detectable AlN at 1350 °C

When employed as a precursor for carbothermal reduction and nitridation to produce aluminum nitride (AlN), amorphous aluminum oxalate (AAO) generates nano-sized α-Al₂O₃ at 1050 °C, with AlN phases emerging at 1200 °C and pure AlN obtained at 1500 °C [1]. In contrast, when conventional Al(OH)₃ is used as the precursor, no AlN phase is detected at 1350 °C, and even at 1500 °C the product contains significant residual alumina impurities [1]. The phase transformation sequence for AAO is: AAO → α-Al₂O₃ (1050 °C) → AlN (≥1200 °C), whereas Al(OH)₃ follows Al(OH)₃ → γ-Al₂O₃ (950 °C) → (α+δ)-Al₂O₃ (1050 °C) → (AlN+α-Al₂O₃) (1200–1350 °C) → AlN (≥1500 °C), highlighting the pivotal role of nano-sized α-Al₂O₃ formed from AAO in enabling low-temperature AlN synthesis [1].

Aluminum nitride synthesis Carbothermal reduction Phase purity

5-Fold Higher Catalytic Turnover Frequency for Syngas-to-DME vs. Oxide-Based Analog

A capsule-structured bifunctional catalyst (CZA-oa@H-ZSM-5) prepared by coating H-ZSM-5 onto a copper–zinc–aluminum oxalate (CZA-oa) core demonstrated a turnover frequency (TOF) of 1.5 min⁻¹ for dimethyl ether (DME) production from syngas, compared to only 0.3 min⁻¹ for the analogous catalyst prepared using a mixed oxide core (CZA-oxi@H-ZSM-5 R) [1]. This represents a 5.0-fold enhancement in intrinsic activity. Additionally, the DME formation rate (R_DME) was 0.122 mmol m_Cu⁻² h⁻¹ for the oxalate-based catalyst versus 0.031 mmol m_Cu⁻² h⁻¹ for the oxide-based catalyst, a 3.9-fold improvement, while maintaining higher DME selectivity (93.7% vs. 92.5%) [1]. The use of oxalate also eliminated Cu leaching during the hydrothermal coating process and circumvented the need for a rotary oven due to superior hydrophilic properties [1].

Bifunctional catalysis Dimethyl ether synthesis Syngas conversion

Stoichiometric Precision: Defined Monohydrate vs. Variable Hydrate

Aluminum oxalate monohydrate (CAS 6058-43-1) possesses the exact molecular formula Al₂(C₂O₄)₃·H₂O with a molecular weight of 336.03 g/mol, corresponding to a precisely defined water content of 5.36 wt% . In contrast, commercially available 'aluminum oxalate hydrate' (CAS 814-87-9) is typically sold with the formula Al₂(C₂O₄)₃·xH₂O where x is unspecified, and the formula weight is reported based on the anhydrous value of 318.02 g/mol [1]. This variable hydration introduces an uncontrolled mass error of up to 5% or more in stoichiometric calculations for catalyst precursor solutions, solid-state reactions, or sol-gel syntheses.

Stoichiometry control Precursor formulation Batch reproducibility

Distinct Thermal Decomposition Pathway vs. Potassium Aluminum Oxalate

The thermal decomposition of aluminum oxalate (basic aluminum oxalate) has been established to follow a pathway similar to gibbsite (Al(OH)₃), involving a three-dimensional array of aluminum, oxalate, and hydroxyl ions in a distorted gibbsite lattice, ultimately yielding Al₂O₃ [1]. In contrast, potassium aluminum oxalate (K₃[Al(C₂O₄)₃]) exhibits markedly different thermal behavior: it forms a stable anhydrous complex that persists over the range 150–375 °C, followed by a two-stage decomposition that is largely complete by 575 °C, producing potassium aluminate (KAlO₂) rather than Al₂O₃ as the final solid product [2]. This fundamental difference in decomposition mechanism and end-product dictates that aluminum oxalate (and its monohydrate) is the preferred precursor when pure Al₂O₃ is the target material, whereas the potassium analog introduces alkali metal contamination.

Thermal analysis Decomposition mechanism Oxalate complex stability

Optimal Application Scenarios for Aluminum Oxalate Monohydrate Based on Quantitative Differentiation Evidence


Low-Temperature Synthesis of Nano α-Alumina for Energy-Efficient Advanced Ceramics

Aluminum oxalate monohydrate serves as a precursor for nano α-Al₂O₃ powder synthesis at 1000 °C, providing a 200 °C reduction in processing temperature compared to conventional aluminum hydroxide [1]. This enables energy savings and compatibility with lower-rated furnace equipment, making it ideal for manufacturing ceramic substrates, cutting tools, and transparent ceramics where fine grain size (~50 nm) and energy cost reduction are priorities [1].

Carbothermal Synthesis of Phase-Pure Aluminum Nitride (AlN) Powder

For the production of high-purity AlN powder via carbothermal reduction and nitridation, aluminum oxalate monohydrate enables the achievement of phase-pure AlN at 1500 °C, whereas aluminum hydroxide fails to produce any detectable AlN at 1350 °C and yields alumina-contaminated product at 1500 °C [2]. This is critical for electronic packaging, heat sinks, and semiconductor processing components requiring high thermal conductivity and electrical insulation [2].

Industrial Syngas-to-Dimethyl Ether (DME) Bifunctional Catalyst Manufacturing

Copper–zinc–aluminum oxalate monohydrate is the preferred core precursor for capsule-structured bifunctional catalysts used in syngas-to-DME conversion, delivering a 5.0-fold higher turnover frequency compared to the corresponding mixed oxide-based catalyst (1.5 vs. 0.3 min⁻¹) [3]. The material also eliminates Cu leaching during hydrothermal H-ZSM-5 shell coating and simplifies the manufacturing process by removing the requirement for a rotary oven, reducing both capital expenditure and operational complexity [3].

Stoichiometrically Controlled Precursor Formulations for Multi-Component Oxide Synthesis

The precisely defined monohydrate stoichiometry (1 H₂O per Al₂(C₂O₄)₃ unit, 5.36 wt% water) eliminates the formulation uncertainty characteristic of generic 'hydrate' grades and enables accurate mass balance in the synthesis of mixed-metal oxides, supported catalysts, and metal-organic frameworks (MOFs) where batch-to-batch reproducibility is essential for quality assurance .

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